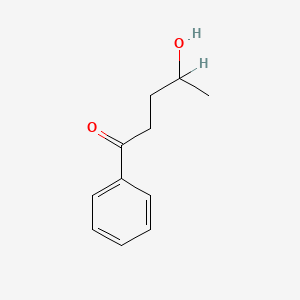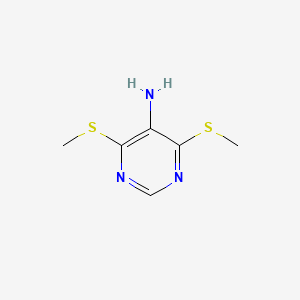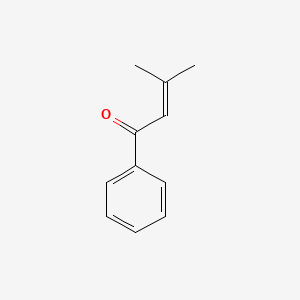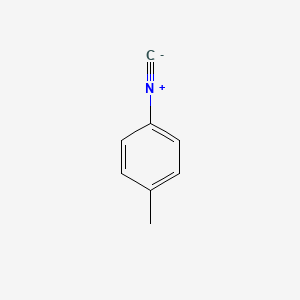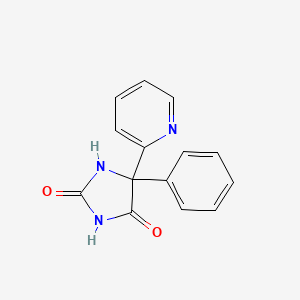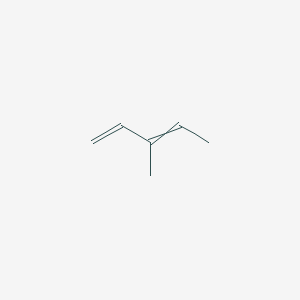
3-Methyl-1,3-pentadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1,3-pentadiene is an organic compound with the molecular formula C6H10 It is a type of diene, which means it contains two double bonds The structure of this compound consists of a five-carbon chain with a methyl group attached to the third carbon and double bonds between the first and second carbons and between the third and fourth carbons
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Methyl-1,3-pentadiene can be synthesized through several methods. One common approach involves the dehydrohalogenation of 3-methyl-1,3-dibromopentane using a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Another method involves the palladium-catalyzed coupling of propargyl alcohols with boronic acids, followed by a hydropalladation/dehydropalladation process. This method is advantageous due to its stereoselectivity and efficiency .
Industrial Production Methods
Industrial production of this compound often involves the catalytic dehydrogenation of 3-methylpentane. This process is carried out at high temperatures in the presence of a suitable catalyst, such as chromium oxide or platinum. The reaction conditions are optimized to maximize the yield and purity of the desired diene.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1,3-pentadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Hydrogenation of this compound using catalysts such as palladium on carbon (Pd/C) can yield 3-methylpentane.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr), can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Pd/C, nickel (Ni), and platinum (Pt) are typical catalysts for hydrogenation reactions.
Substitution: Hydrogen halides (HCl, HBr, HI) and halogenating agents (Br2, Cl2) are frequently used in substitution reactions.
Major Products
Oxidation: Epoxides, diols
Reduction: 3-Methylpentane
Substitution: Halogenated derivatives (e.g., 3-methyl-1-bromopentane)
Applications De Recherche Scientifique
3-Methyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in various organic reactions.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: It is used in the production of polymers and other materials due to its ability to undergo polymerization reactions.
Mécanisme D'action
The mechanism of action of 3-Methyl-1,3-pentadiene involves its reactivity with various chemical reagents. For example, in electrophilic addition reactions, the compound’s double bonds react with electrophiles, leading to the formation of carbocation intermediates. These intermediates can then undergo further reactions to yield the final products. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparaison Avec Des Composés Similaires
3-Methyl-1,3-pentadiene can be compared with other similar compounds, such as:
1,3-Butadiene: A simpler diene with two double bonds separated by a single bond. It is more reactive due to the absence of a methyl group.
Isoprene (2-Methyl-1,3-butadiene): Similar to this compound but with a different substitution pattern. It is a key building block in the production of synthetic rubber.
1,4-Pentadiene: Another diene with double bonds at different positions.
The uniqueness of this compound lies in its specific substitution pattern and the resulting reactivity, making it a valuable compound in various chemical and industrial applications.
Propriétés
Formule moléculaire |
C6H10 |
|---|---|
Poids moléculaire |
82.14 g/mol |
Nom IUPAC |
3-methylpenta-1,3-diene |
InChI |
InChI=1S/C6H10/c1-4-6(3)5-2/h4-5H,1H2,2-3H3 |
Clé InChI |
BOGRNZQRTNVZCZ-UHFFFAOYSA-N |
SMILES canonique |
CC=C(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


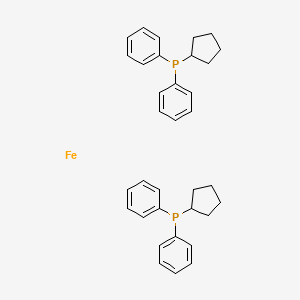
![Phenol, 4-[(dimethylamino)methyl]-2,6-dimethyl-](/img/structure/B8808000.png)
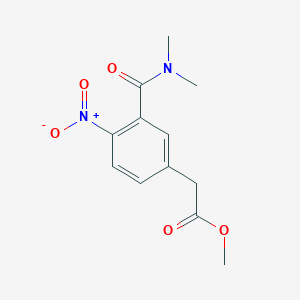
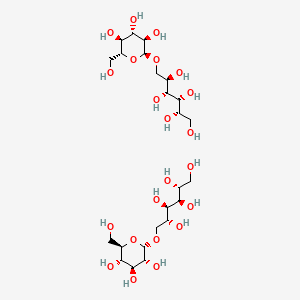
![6-Benzyl-2,6-diazaspiro[3.5]nonane 2,2,2-trifluoroacetate](/img/structure/B8808008.png)
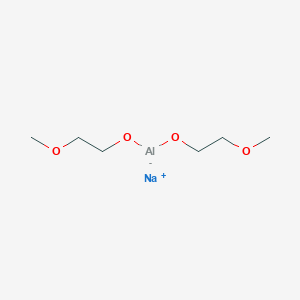
![3-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B8808020.png)
![4-Methoxy-2-(trifluoromethyl)benzo[d]thiazole](/img/structure/B8808034.png)
![7-Iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8808039.png)
